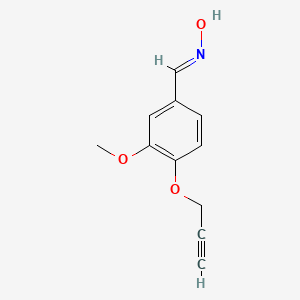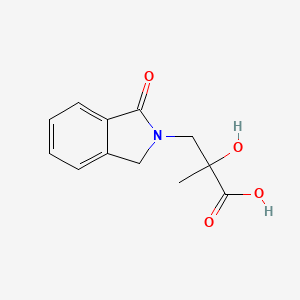
2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis
The electrochemical oxidation of related compounds to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone has been studied, leading to the development of a new method for synthesizing phenylpiperazine derivatives. This approach is environmentally friendly, reagent-less, and operates under ambient conditions, making it significant for the synthesis of various derivatives in aqueous solutions with high atom economy and safe waste management (Nematollahi & Amani, 2011).
Conformational and Vibrational Studies
A computational assessment of a synthesized compound structurally related to this compound reveals insights into its biochemical properties. Vibrational analyses, including infrared and Raman spectroscopy, help in characterizing these compounds. This study also explores the potential molecular docking mechanisms of such molecules in human GABA A receptors, adding to the understanding of their biochemical interactions (Onawole et al., 2017).
Phase Equilibrium Research
Research on the phase equilibrium of compounds like 1-(4-nitrophenyl)ethanone in various solvents contributes to understanding the solubility and separation processes of these chemicals. This research is crucial for developing methods to separate mixtures containing compounds like this compound (Li et al., 2019).
Synthesis of Chalcone Analogues
The synthesis of α,β-unsaturated ketones as chalcone analogues has been explored using compounds similar to this compound. This research demonstrates a method to create a wide variety of chalcone analogues, expanding the chemical repertoire for various applications (Curti, Gellis, & Vanelle, 2007).
Drug Discovery and Antagonist Studies
While focusing away from drug use, dosage, and side effects, research on novel CCR1 antagonists based on structures related to this compound indicates the potential of these compounds in drug discovery. These studies involve screening compound libraries and structure-activity relationship (SAR) studies, which are pivotal in finding new therapeutic agents (Pennell et al., 2013).
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-15-6-8-17(9-7-15)21(23)24)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDWOWIAEZCJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)


![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)


![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-N-(4-ethoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2542400.png)
![1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2542401.png)

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2542403.png)
